![molecular formula C7H12O2 B3058961 Methyl 2,2-dimethylcyclopropane-1-carboxylate CAS No. 932-58-1](/img/structure/B3058961.png)
Methyl 2,2-dimethylcyclopropane-1-carboxylate
Overview
Description
“Methyl 2,2-dimethylcyclopropane-1-carboxylate” is a chemical compound with the molecular formula C7H12O2 . It is also known by its IUPAC name, methyl 2,2-dimethylcyclopropanecarboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 2,2-dimethylcyclopropane-1-carboxylate” is based on a cyclopropane core, which is a ring of three carbon atoms. Two of these carbon atoms are further substituted with methyl groups, and the third carbon is connected to a carboxylate group .Physical And Chemical Properties Analysis
“Methyl 2,2-dimethylcyclopropane-1-carboxylate” is a liquid at room temperature . Its molecular weight is 128.17 .Scientific Research Applications
Chemical Properties
“Methyl 2,2-dimethylcyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 932-58-1 and a molecular weight of 128.17 .
Intermediate for Cilastatin Production
“Methyl 2,2-dimethylcyclopropane-1-carboxylate” is used as a key chiral intermediate for the production of Cilastatin . Cilastatin is an excellent renal dehydropeptidase-I inhibitor .
Enzymatic Production
This compound can be produced enzymatically via highly enantioselective hydrolysis using newly isolated Rhodococcus sp. ECU1013 . This method of production is beneficial as it provides a high enantioselectivity toward the hydrolytic resolution of methyl 2,2-dimethylcyclopropane carboxylate .
Production of Optically Pure Compounds
The (S)-(+)-2,2-Dimethylcyclopropane carboxylic acid [(S)-(+)-DMCPA] derived from “Methyl 2,2-dimethylcyclopropane-1-carboxylate” is of great interest due to its application in the synthesis of Cilastatin . This compound is optically pure, making it valuable in scientific research and applications .
Use in Antibiotic Therapy
The (S)-(+)-DMCPA derived from “Methyl 2,2-dimethylcyclopropane-1-carboxylate” is used in the synthesis of Cilastatin, which is commonly administered with imipenem or carbapenem antibiotics in therapy . This helps to prevent the degradation of the antibiotics by renal dehydropeptidase in the kidney .
Use in Biotechnological Products and Process Engineering
“Methyl 2,2-dimethylcyclopropane-1-carboxylate” and its derivatives are important building blocks in biotechnological products and process engineering . They have been used as starting materials to obtain different compounds such as pyrethroid acaricides, N-cyclopropylurea insecticides, quinolones antibiotics, and food additives .
properties
IUPAC Name |
methyl 2,2-dimethylcyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)4-5(7)6(8)9-3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTQPFAIVFBZJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632003 | |
Record name | Methyl 2,2-dimethylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethylcyclopropane-1-carboxylate | |
CAS RN |
932-58-1 | |
Record name | Methyl 2,2-dimethylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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